molecular formula C14H14N4 B15056523 1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole CAS No. 14180-45-1

1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole

Katalognummer: B15056523
CAS-Nummer: 14180-45-1
Molekulargewicht: 238.29 g/mol
InChI-Schlüssel: WOMDKZPPJCZPCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often require a solvent such as ethanol or dimethylformamide and may involve heating to facilitate the cyclization process .

Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Analyse Chemischer Reaktionen

1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include the use of solvents like ethanol, methanol, or dichloromethane, and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction and conditions used .

Wissenschaftliche Forschungsanwendungen

1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of certain enzymes or proteins by binding to their active sites. The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:

    1H-Benzo[d]imidazole-2-ylmethanamine: Known for its antimicrobial properties.

    1H-Benzo[d]imidazole-2-ylphenylmethanone: Used in the synthesis of pharmaceuticals.

    1H-Benzo[d]imidazole-2-ylmethylamine: Exhibits antifungal activity.

The uniqueness of this compound lies in its specific hydrazinyl and benzyl substituents, which confer distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

14180-45-1

Molekularformel

C14H14N4

Molekulargewicht

238.29 g/mol

IUPAC-Name

(1-benzylbenzimidazol-2-yl)hydrazine

InChI

InChI=1S/C14H14N4/c15-17-14-16-12-8-4-5-9-13(12)18(14)10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17)

InChI-Schlüssel

WOMDKZPPJCZPCR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.